2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE
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Overview
Description
2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex heterocyclic compound. It belongs to the class of pyrimidoisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with multiple functional groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions often involve the use of triethylamine as a base and chloroform as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties, these compounds also feature heterocyclic structures.
1,2,4-Triazolopyrimidines: These compounds are studied for their pharmacological activities, including antitumor and antimicrobial properties.
Uniqueness
2-[ETHYL(METHYL)AMINO]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[ethyl(methyl)amino]-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-19(2)16-10-13-12-9-15(23-4)14(22-3)8-11(12)6-7-20(13)17(21)18-16/h8-10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJDGHCGCFUDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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